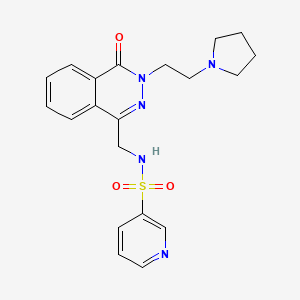

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c26-20-18-8-2-1-7-17(18)19(23-25(20)13-12-24-10-3-4-11-24)15-22-29(27,28)16-6-5-9-21-14-16/h1-2,5-9,14,22H,3-4,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCUMBWYNPALJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 444.5 g/mol. The structure features a pyridine ring, a sulfonamide group, and a phthalazinone moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group is particularly notable for its role in inhibiting carbonic anhydrase and other enzyme systems.

Antimicrobial Activity

Research indicates that derivatives of phthalazinone compounds exhibit significant antimicrobial properties. In a study by , various substituted phthalazine derivatives demonstrated notable antibacterial and antifungal activities. The specific compound of interest was shown to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may also possess cytotoxic properties. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have shown promise in cancer therapy by enhancing the efficacy of DNA-damaging agents.

Case Studies

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Compounds containing sulfonamide groups have historically been utilized for their antibacterial properties. Research has indicated that derivatives of pyridine-3-sulfonamides exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The incorporation of the pyrrolidine moiety may enhance these properties through improved bioavailability and target specificity.

-

Antifungal Activity

- A related class of compounds has demonstrated promising antifungal activity, particularly against opportunistic pathogens such as Candida albicans. Studies have shown that certain pyridine-3-sulfonamide derivatives possess greater efficacy than traditional antifungal agents like fluconazole, with MIC values indicating potent activity . The mechanism often involves inhibition of key enzymes in fungal metabolism.

-

Antimalarial Potential

- Recent investigations into triazolo-pyridine sulfonamides have highlighted their potential as antimalarial agents. In vitro studies have shown that specific derivatives can inhibit the growth of Plasmodium falciparum, suggesting that similar modifications to N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide could yield effective antimalarial drugs .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial metabolism. For instance, sulfonamides are known to mimic para-amino benzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria and fungi .

Case Study 1: Antifungal Evaluation

A series of pyridine sulfonamides were synthesized and evaluated for antifungal activity against various strains isolated from clinical samples. The most active compounds demonstrated MIC values ≤ 25 µg/mL against Candida species, outperforming standard treatments .

Case Study 2: Antimalarial Screening

In silico studies followed by synthesis and biological evaluation revealed that certain derivatives exhibited IC50 values as low as 2.24 µM against Plasmodium falciparum, indicating strong potential for further development into antimalarial therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The target compound’s 4-oxo-3,4-dihydrophthalazine core distinguishes it from structurally related compounds, such as the chromen-4-one derivatives described in (e.g., Example 53). Chromenones (e.g., 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl) exhibit planar aromatic systems, which favor π-π stacking interactions in enzyme binding pockets.

Substituent Analysis

- Pyrrolidinylethyl Group : The 2-(pyrrolidin-1-yl)ethyl chain in the target compound may enhance membrane permeability compared to the isopropyl benzamide group in Example 53. Pyrrolidine’s cyclic amine structure provides moderate basicity (pKa ~11), which could improve solubility in physiological conditions relative to aliphatic amines.

- Sulfonamide Linkage : Both the target compound and Example 53 feature sulfonamide groups, a common pharmacophore in enzyme inhibitors. However, the pyridine-3-sulfonamide in the target compound introduces a heteroaromatic ring, which may confer selectivity for enzymes with hydrophobic subpockets (e.g., carbonic anhydrase isoforms) .

Physicochemical Properties

While specific data for the target compound are unavailable, comparisons can be inferred from analogs:

Hypothesized Bioactivity

- Kinase Inhibition: The phthalazinone core may target ATP-binding sites in kinases (e.g., PARP or EGFR), akin to olaparib analogs.

- Selectivity Profile: The pyrrolidinylethyl group could reduce off-target effects compared to bulkier substituents in chromenone derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.